![molecular formula C13H15ClN4 B1379464 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride CAS No. 1797731-13-5](/img/structure/B1379464.png)
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Overview
Description
“3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1797731-13-5 . It has a molecular weight of 262.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H . This indicates that the compound contains a pyrazole ring attached to a benzonitrile group, with a propyl group and an amino group also attached to the pyrazole ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Scientific Research Applications
Applications in Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like pyrazolines and their derivatives plays a crucial role in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes from a wide range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020). This indicates the potential application of "3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" in dye synthesis and heterocyclic compound development.
Role in Pharmaceutical Chemistry
Quinoxalines, similar in structure to pyrazoles, are utilized as pharmaceuticals and antibiotics, indicating the significance of pyrazole derivatives in medical research for developing therapeutic agents. This suggests potential applications of the compound for pharmaceutical development (Pareek & Kishor, 2015).
Biological Activities and Pharmacological Applications
Pyrazoline derivatives exhibit a wide range of biological activities, including anticancer properties. Research into pyrazoline derivatives has been a fascinating area, indicating potential applications of "3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" in developing new anticancer agents (Ray et al., 2022).
Environmental and Bioremediation Applications
The ability of certain microbes to hydrolyze nitrile compounds, including those similar to the compound , suggests its potential use in environmental protection and bioremediation efforts to eliminate toxic compounds (Sulistinah & Riffiani, 2018).
Safety And Hazards
properties
IUPAC Name |
3-(4-amino-5-propylpyrazol-1-yl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKVPJQGZRMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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